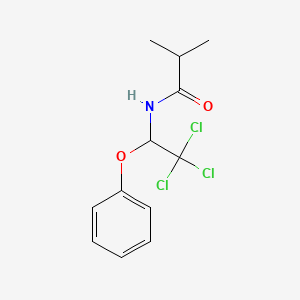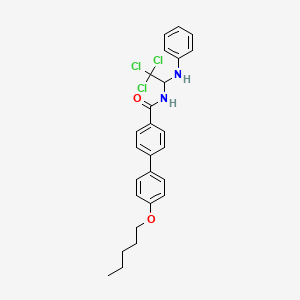![molecular formula C13H15Cl3N4O5 B3824539 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide](/img/structure/B3824539.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
Overview
Description
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide, also known as TBN-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBN-1 is a member of the family of compounds known as nitroaromatics, which are known for their ability to interact with biological systems in unique ways. In
Scientific Research Applications
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells, and may be a promising candidate for the development of new cancer therapies. Additionally, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been studied for its potential use as an anti-inflammatory agent, as well as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to interact with a variety of proteins and enzymes, including the proteasome and the NF-κB pathway. By inhibiting these pathways, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide may be able to prevent the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has a number of biochemical and physiological effects that have been studied in scientific research. For example, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has also been shown to reduce inflammation in the body, which may have implications for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide for lab experiments is its high potency and specificity. N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to be highly effective at inhibiting certain enzymes and pathways, which makes it a valuable tool for studying these processes in cells and tissues. Additionally, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide in lab experiments. For example, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are a number of future directions for research on N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide. One area of research is in the development of new cancer therapies based on N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide. Researchers are exploring the use of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, researchers are studying the potential use of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a synthetic compound that has a wide range of potential applications in scientific research. Its high potency and specificity make it a valuable tool for studying a variety of biological processes, including cancer cell growth, inflammation, and oxidative stress. While there are some limitations to using N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide in lab experiments, its potential for future research is promising. As researchers continue to explore the mechanisms of action and potential applications of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide, it may become an important tool in the development of new therapies for a variety of diseases.
properties
IUPAC Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N4O5/c1-12(2,3)18-11(13(14,15)16)17-10(21)7-4-8(19(22)23)6-9(5-7)20(24)25/h4-6,11,18H,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUVAMYRMVPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3824463.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3824468.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B3824472.png)
![N-{2,2,2-trichloro-1-[(2,4-dinitrophenyl)amino]ethyl}nicotinamide](/img/structure/B3824477.png)
![4-bromo-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B3824502.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3824506.png)
![N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
![N-{1-[(tert-butylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3824517.png)

![2,6-dimethoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3824541.png)
![3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B3824544.png)

![2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3824549.png)
